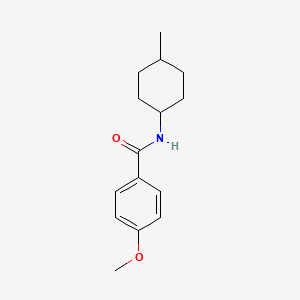

4-methoxy-N-(4-methylcyclohexyl)benzamide

Description

Historical Development and Broad Relevance of Benzamide (B126) Scaffolds in Organic Chemistry

The benzamide scaffold is a fundamental structural motif in organic chemistry, characterized by a carboxamido group attached to a benzene (B151609) ring. Its history is intrinsically linked to the development of amide chemistry and the broader field of organic synthesis. The amide bond is one of the most prevalent functional groups in nature, most notably forming the backbone of peptides and proteins. In pharmaceuticals, it is estimated that amides are present in approximately 25% of top-selling drugs. nanobioletters.com

The relevance of the benzamide scaffold stems from its chemical stability and its capacity for versatile substitution on both the aromatic ring and the nitrogen atom. This allows for the creation of vast libraries of derivatives with diverse electronic and steric properties. nih.govresearchgate.net Benzamide derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities. nanobioletters.comresearchgate.net This biological significance has cemented the benzamide core as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov The continuous development of novel synthetic methods, such as metal-catalyzed reactions to form C-H bonds, further enhances the accessibility and diversity of these compounds, making them a subject of ongoing interest in academic and industrial research. rsc.orgacs.org

Classification and Structural Diversification of N-Substituted Benzamide Derivatives

N-substituted benzamides are a broad class of compounds that can be systematically classified based on the nature of the substituent attached to the amide nitrogen. This diversification is a key strategy in drug design for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

The primary classification is based on the N-substituent:

N-Alkyl/N-Cycloalkyl Benzamides: The nitrogen is substituted with a saturated hydrocarbon chain or ring. The title compound, 4-methoxy-N-(4-methylcyclohexyl)benzamide, falls into this category. These substituents can influence the molecule's conformation and ability to fit into hydrophobic pockets of biological targets.

N-Aryl Benzamides: The substituent is an aromatic ring, which can engage in π-π stacking interactions and other electronic exchanges. nih.gov

N-Heterocyclic Benzamides: The nitrogen is part of or substituted with a heterocyclic ring system, introducing heteroatoms that can act as hydrogen bond donors or acceptors. researchgate.net

The structural diversification of these derivatives is achieved through a variety of synthetic routes. The most traditional method involves the acylation of a primary or secondary amine with a benzoyl chloride derivative, often under Schotten-Baumann conditions. Modern organic synthesis has expanded this toolbox considerably, with methods including:

Catalytic amide bond formation.

Ruthenium-catalyzed cyclization with allylic alcohols to form complex structures like isoindolinones. rsc.org

Three-component reactions for site-selective synthesis. acs.org

Modification of existing benzamide backbones to introduce new functional groups. nih.gov

This synthetic versatility allows chemists to fine-tune the molecular architecture to achieve specific biological activities. nih.govresearchgate.net

Rationale for Focused Academic Inquiry into this compound

Specific academic literature focusing explicitly on this compound is exceptionally scarce. A structurally similar compound, 4-methoxy-N-(3-methylcyclohexyl)benzamide, is listed by chemical suppliers as a rare chemical for early discovery research, with the buyer assuming responsibility for confirming its identity and purity, indicating a lack of comprehensive study. sigmaaldrich.com

Despite the absence of direct research, a rationale for its investigation can be inferred from the known bioactivities of its constituent parts: the 4-methoxybenzamide (B147235) core and the N-(4-methylcyclohexyl) group.

The 4-Methoxybenzoyl Moiety: The methoxy (B1213986) group at the para-position of the benzamide ring is a common feature in many biologically active compounds. For instance, N-phenylbenzamide derivatives with a 4-methoxy group have been investigated as potential antiviral agents. nih.govnih.gov This group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, which can be crucial for receptor binding.

The N-Cyclohexyl Moiety: The cyclohexyl ring provides a bulky, lipophilic substituent that can anchor the molecule in hydrophobic pockets of enzymes or receptors. The European Food Safety Authority (EFSA) has evaluated related compounds, such as N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide, for use as flavour modifiers, highlighting the interaction of such structures with biological systems. europa.euresearchgate.net

Therefore, the logical rationale for synthesizing and studying this compound would be to explore the combined effect of these two moieties in a single molecule. It could be hypothesized as a candidate for screening in anticancer, antiviral, or enzyme inhibition assays, where related benzamides have shown promise. nih.govnih.gov

Current Research Landscape and Identified Knowledge Gaps for the Specific Compound

The current research landscape for this compound is essentially a blank slate. There are no prominent studies detailing its synthesis, characterization, or biological activity in peer-reviewed journals. Its existence is primarily noted in chemical supplier catalogs, which often feature large collections of novel or rare compounds for screening purposes.

The primary and most significant knowledge gap is the complete lack of published empirical data. Key areas where research is needed include:

Validated Synthesis and Characterization: While a synthetic route can be proposed (e.g., coupling 4-methoxybenzoyl chloride with 4-methylcyclohexylamine), detailed, validated procedures and full characterization data (NMR, IR, MS, melting point) are not publicly available.

Physicochemical Properties: There is no experimental data on its solubility, stability, lipophilicity (logP), or solid-state structure (crystallography).

Biological Activity: The compound has not been screened in broad biological assays to identify potential therapeutic activities. Its potential as an antimicrobial, anticancer, antiviral, or enzyme inhibitory agent is purely speculative. nanobioletters.comresearchgate.net

Structure-Activity Relationship (SAR) Context: Without data on this compound, it cannot be placed within the broader SAR studies of other N-substituted benzamides to understand how the specific combination of the 4-methoxy and 4-methylcyclohexyl groups contributes to or detracts from biological effects seen in related analogues. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

710291-33-1 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

4-methoxy-N-(4-methylcyclohexyl)benzamide |

InChI |

InChI=1S/C15H21NO2/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,16,17) |

InChI Key |

CQMAEIGDUTXTBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Foundational Amide Bond Formation Strategies for Substituted Benzamides

Traditional methods for amide synthesis are widely employed due to their reliability and well-understood reaction pathways.

The reaction of an acyl halide, typically 4-methoxybenzoyl chloride, with an amine, such as 4-methylcyclohexylamine (B30895), is a robust and frequently used method for amide synthesis. youtube.comlibretexts.orgchemguide.co.uk The high reactivity of the acyl chloride makes it an effective acylating agent, even for less reactive amines. youtube.com

The mechanism proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the amide bond. libretexts.org The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. chemicalbook.com In some cases, the reaction can be performed in an aqueous solvent mixture, known as the Schotten-Baumann procedure. youtube.com

Optimization of this reaction often involves controlling the stoichiometry of the reactants and the choice of solvent and base. An excess of the amine can sometimes be used to act as both the nucleophile and the base. youtube.com

Table 1: Representative Conditions for Acyl Halide-Amine Coupling

| Acyl Halide | Amine | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoyl chloride | 5-methoxy-2-methylaniline | Et3N | CH2Cl2 | Room Temp | 42% | chemicalbook.com |

| Ethanoyl chloride | Ethylamine | Excess Amine | - | Cold | - | libretexts.org |

| Benzoyl chloride | Enoline hydrochloride | None | Benzene (B151609) | - | High | youtube.com |

Note: This table presents examples for structurally related benzamides to illustrate typical reaction conditions.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling agents for the formation of amide bonds from carboxylic acids and amines. researchgate.netnih.gov These reagents are particularly useful for sensitive substrates as they allow the reaction to proceed under mild conditions.

The mechanism involves the activation of the carboxylic acid (4-methoxybenzoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-methylcyclohexylamine), leading to the formation of the desired amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). researchgate.net To improve reaction efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions.

Table 2: Carbodiimide-Mediated Amidation Conditions

| Carboxylic Acid | Amine | Coupling Agent | Additive | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Fatty Acids | N-(4-methoxybenzyl)amine | DCC | DMAP | - | - | nih.gov |

| 4-hydroxy-3-methoxy-5-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)diazenyl)-benzoic acid | Substituted aromatic amines | DCC | - | - | - | researchgate.net |

Note: This table illustrates the use of carbodiimides in the synthesis of various amides.

Acid anhydrides, including mixed anhydrides, serve as effective acylating agents for the synthesis of amides. acs.orgacs.orgorganic-chemistry.orghighfine.com Symmetrical anhydrides can be synthesized from activated amides in the presence of water and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgacs.orgorganic-chemistry.org

The mixed anhydride (B1165640) method involves the reaction of a carboxylic acid with a chloroformate, such as ethyl or isobutyl chloroformate, to form a mixed anhydride. highfine.com This activated intermediate then reacts with an amine to yield the corresponding amide. highfine.com This approach can sometimes be limited if the carboxylic acid is sterically hindered or contains electron-withdrawing groups. highfine.com Palladium-catalyzed methods have also been developed for the synthesis of mixed anhydrides. rsc.org

Advanced and Sustainable Synthetic Approaches for 4-methoxy-N-(4-methylcyclohexyl)benzamide

Modern synthetic chemistry has focused on developing more sustainable and efficient methods for amide bond formation, often utilizing catalytic systems.

Transition metal catalysis offers powerful alternatives for amide synthesis. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been extensively studied for the coupling of aryl halides with amines. nih.gov While typically used for C-N bond formation to an aromatic ring, related palladium-catalyzed methodologies can be applied to amide synthesis. acs.org Nickel-catalyzed activation of amide C-N bonds has also been demonstrated for the conversion of amides to esters, showcasing the potential of non-precious metals in amide chemistry. nih.gov

Copper-catalyzed Ullmann-type coupling reactions represent a historic yet still relevant method for the N-arylation of amides. nih.gov These reactions typically involve the coupling of an aryl halide with an amide in the presence of a copper catalyst. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Amidation

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Palladium / Phosphine Ligands | Bromobenzene, Secondary Aryl Amines | Buchwald-Hartwig Amination | nih.gov |

| Copper | Aryl Halides, Lactams | Ullmann-Type Coupling | nih.gov |

| Nickel | Amides, Alcohols | Amide to Ester Conversion | nih.gov |

| Titanium Tetrafluoride | Carboxylic Acids, Amines | Direct Amidation | rsc.org |

Note: This table highlights various transition metal-catalyzed approaches applicable to amide synthesis.

Organocatalysis has emerged as a sustainable and metal-free alternative for amide synthesis. acs.orgnih.govresearchgate.net N-Heterocyclic carbenes (NHCs) can catalyze the oxidative amidation of aldehydes with amines. organic-chemistry.org Other organocatalytic systems, such as those employing bicyclic guanidines, have been shown to be effective for the N-aryl amide formation from lactones and aromatic amines. nih.gov These methods often proceed under mild conditions and offer a high degree of functional group tolerance. acs.org

Solvent-Free or Environmentally Benign Reaction Media

The move towards "green chemistry" has spurred the development of synthetic routes that minimize or eliminate the use of hazardous organic solvents. For the synthesis of amides like this compound, solvent-free, or "neat," reaction conditions are a viable strategy, particularly when coupled with microwave irradiation. cem.comresearchgate.net Another environmentally benign approach involves performing the reaction in water. Although the reactants may have low water solubility, the use of surfactants can facilitate the reaction. cmu.edu

A common solvent-free technique involves adsorbing the reactants, 4-methoxybenzoic acid and 4-methylcyclohexylamine, onto a solid support such as alumina (B75360), silica (B1680970) gel, or clay. cem.com The impregnated solid is then heated, often using microwaves, to drive the reaction. The final product is subsequently extracted from the support using a minimal amount of solvent. This method not only reduces solvent waste but can also simplify product purification. cem.com

Table 1: Comparison of Reaction Media for Amide Synthesis

| Reaction Medium | Advantages | Disadvantages | Relevant Findings |

|---|---|---|---|

| Solvent-Free (Neat) | Reduced solvent waste, simplified workup, potential for catalyst-free conditions. | Requires one reactant to be a liquid at reaction temperature; potential for high viscosity. | Reactions on solid supports like alumina can proceed rapidly with microwave heating, often with improved yields compared to conventional methods. cem.com |

| Water | Environmentally benign, non-flammable, low cost. | Low solubility of organic reactants, potential for hydrolysis of activated intermediates. | Use of surfactants can overcome solubility issues; some reactions show unique reactivity in water. cmu.edu |

| Deep Eutectic Solvents | Biodegradable, low volatility, tunable properties. | Can be viscous, may require higher temperatures. | Can act as both solvent and catalyst, offering a green alternative to traditional volatile organic compounds. nih.gov |

Microwave-Assisted and Flow Chemistry Techniques for Enhanced Efficiency

To meet the demands of modern chemical production, including pharmaceutical research, enhancing reaction efficiency is paramount. Microwave-assisted synthesis and flow chemistry are two powerful techniques that significantly accelerate amide bond formation. rasayanjournal.co.innih.gov

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient volumetric heating, which can dramatically reduce reaction times from hours to minutes. rasayanjournal.co.inunito.it For the synthesis of this compound, a mixture of 4-methoxybenzoic acid and 4-methylcyclohexylamine, with a suitable coupling agent or under solvent-free conditions, can be subjected to microwave heating. researchgate.net This technique often leads to higher product purity and improved yields by minimizing the formation of side products that can occur during prolonged heating. rasayanjournal.co.inunito.it For instance, the hydrolysis of amides, a reverse reaction, typically takes hours under conventional heating but can be completed in minutes with microwaves, highlighting the technology's ability to accelerate chemical transformations. researchgate.net

Flow Chemistry: Continuous flow chemistry involves pumping reactants through a heated tube or microreactor. nih.govnih.gov This approach offers superior control over reaction parameters like temperature, pressure, and mixing, leading to highly reproducible results and safer handling of reactive intermediates. cam.ac.uk The synthesis of this compound in a flow system could involve pumping a solution of an activated 4-methoxybenzoic acid derivative and 4-methylcyclohexylamine through a heated reactor coil. This method is highly scalable and can be automated for the rapid production of compound libraries. cam.ac.ukresearchgate.net Recent developments have focused on using heterogeneous catalysts packed into the flow reactor, simplifying purification as the catalyst remains in the reactor. rsc.org

Table 2: Efficiency of Modern Synthetic Techniques for Amide Formation

| Technique | Key Advantages | Typical Reaction Time | Scalability |

|---|---|---|---|

| Microwave-Assisted | Rapid heating, reduced side reactions, higher yields. | 2-15 minutes. researchgate.netunito.it | Batch (mg to g). |

| Flow Chemistry | Precise control, enhanced safety, easy automation and scalability. | Seconds to minutes (residence time). nih.govcam.ac.uk | Continuous (g to kg). |

Stereoselective Synthesis of the 4-Methylcyclohexyl Moiety and Diastereomeric Control

The 4-methylcyclohexylamine precursor exists as two distinct diastereomers: cis and trans. The spatial arrangement of the methyl and amino groups relative to the cyclohexane (B81311) ring is critical, as it directly translates to the stereochemistry of the final product, this compound.

Diastereoselective Approaches to Obtain Specific Isomers

When a mixture of cis and trans-4-methylcyclohexylamine is used, a mixture of diastereomeric amides will be produced. Separating these diastereomers can be achieved via chromatography. However, a more elegant approach is to use a diastereoselective synthesis from the outset.

One potential strategy involves the diastereoselective reduction of a precursor imine or oxime. For example, the reduction of 4-methylcyclohexanone (B47639) oxime can lead to different ratios of cis and trans amines depending on the reducing agent and reaction conditions chosen. While this controls the stereochemistry of the amine precursor, another method is the separation of the final amide diastereomers. Since diastereomers have different physical properties, techniques like fractional crystallization or column chromatography can be employed to isolate the desired isomer of this compound.

Resolution Techniques for Enantiomeric Separation (if applicable to chiral centers)

The 4-methylcyclohexyl moiety in the target molecule contains two chiral centers (at carbons 1 and 4). This means that both the cis and trans diastereomers exist as a pair of enantiomers. For applications where a single enantiomer is required, a resolution step is necessary.

The most common method for resolving amines is through the formation of diastereomeric salts. wikipedia.org A racemic mixture of 4-methylcyclohexylamine can be treated with a chiral acid, such as tartaric acid, to form two diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. wikipedia.org Once a pure diastereomeric salt is isolated, the chiral acid can be removed by treatment with a base to yield the pure enantiomer of the amine. This enantiomerically pure amine can then be used to synthesize the desired single enantiomer of this compound. Alternatively, chiral chromatography, using a chiral stationary phase, can be used to directly separate the enantiomers of the final amide product.

Advanced Spectroscopic Analysis for Structural Elucidation and Conformational Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of organic compounds. For 4-methoxy-N-(4-methylcyclohexyl)benzamide, a comprehensive suite of NMR experiments can provide a complete picture of its molecular structure and dynamics.

High-Field One-Dimensional (¹H, ¹³C) NMR for Comprehensive Proton and Carbon Assignment

High-field ¹H and ¹³C NMR spectra are fundamental for the initial structural characterization of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methoxy (B1213986) protons, the amide proton, and the protons of the 4-methylcyclohexyl ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Based on known chemical shift values for similar structural motifs, such as 4-methoxybenzamide (B147235) and N-substituted cyclohexylamines, a predicted assignment of the ¹H and ¹³C NMR signals for this compound in a typical deuterated solvent like CDCl₃ is presented below. rsc.orgchemicalbook.comnih.govbmrb.iorsc.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | ~7.7 | Doublet | 2H |

| Aromatic (ortho to OCH₃) | ~6.9 | Doublet | 2H |

| Amide (N-H) | ~6.0-7.0 | Broad Singlet | 1H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |

| Cyclohexyl (CH-N) | ~3.9-4.1 | Multiplet | 1H |

| Cyclohexyl (CH-CH₃) | ~1.5-1.7 | Multiplet | 1H |

| Cyclohexyl (CH₂) | ~1.0-2.0 | Multiplets | 8H |

| Methyl (CH₃) | ~0.9 | Doublet | 3H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic (C-OCH₃) | ~162 |

| Aromatic (C-C=O) | ~127 |

| Aromatic (CH, ortho to C=O) | ~128 |

| Aromatic (CH, ortho to OCH₃) | ~114 |

| Methoxy (OCH₃) | ~55 |

| Cyclohexyl (C-N) | ~48-52 |

| Cyclohexyl (C-CH₃) | ~30-34 |

| Cyclohexyl (CH₂) | ~25-35 |

| Methyl (CH₃) | ~22 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from one-dimensional spectra and for elucidating the complete molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons on the cyclohexyl ring and between the ortho- and meta-protons on the aromatic ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the cyclohexyl and aromatic moieties. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include the one between the amide proton and the carbonyl carbon, and between the aromatic protons and the carbonyl carbon, confirming the benzamide (B126) substructure. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. A key NOESY correlation would be expected between the amide proton and the axial protons on the cyclohexyl ring, helping to define the conformation of the amide linkage. researchgate.net

Dynamic NMR Studies for Conformational Equilibria of the Cyclohexyl Ring

The 4-methylcyclohexyl ring in this compound can exist in two chair conformations, with the methyl group being either in an axial or an equatorial position. These conformers are in dynamic equilibrium. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be employed to study this equilibrium. At low temperatures, the rate of ring flipping would be slow on the NMR timescale, and separate signals for the axial and equatorial conformers might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the temperature-dependent lineshapes can provide thermodynamic parameters for the conformational equilibrium.

Solid-State NMR for Characterization of Polycrystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. nih.gov For this compound, ssNMR could be used to characterize its polycrystalline forms. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra, revealing information about the molecular packing and the presence of different polymorphs. Furthermore, ssNMR can be used to study the hydrogen bonding network in the solid state, particularly the intermolecular hydrogen bonds involving the amide group. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov

Detailed Analysis of Amide I, II, and III Bands

The amide group gives rise to several characteristic vibrational bands in the IR and Raman spectra. The positions of these bands are sensitive to the molecular conformation, hydrogen bonding, and the nature of the substituents. researchgate.netnih.govspectroscopyonline.com For this compound, a secondary amide, the following bands are of particular interest:

Amide I: This band, appearing in the range of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. Its exact position can indicate the extent of hydrogen bonding involving the carbonyl group. spectroscopyonline.comresearchgate.net

Amide II: This band, typically found between 1510 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is a characteristic feature of secondary amides. spectroscopyonline.comresearchgate.net

Amide III: This is a more complex band, appearing in the 1200-1300 cm⁻¹ region, resulting from a mixture of C-N stretching, N-H in-plane bending, and other vibrations. researchgate.net

Predicted Vibrational Frequencies for the Amide Bands of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Primary Contribution |

| Amide I | ~1640-1660 | C=O Stretch |

| Amide II | ~1530-1550 | N-H Bend, C-N Stretch |

| Amide III | ~1250-1280 | C-N Stretch, N-H Bend |

Identification of Characteristic Vibrations for Methoxy and Cyclohexyl Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. For this compound, specific regions of the spectrum can be assigned to the key functional groups: the methoxy (-OCH₃) group and the 4-methylcyclohexyl group.

The methoxy group exhibits several characteristic vibrations. The C-H stretching vibrations of the methyl group are typically observed in the 2950-2850 cm⁻¹ region. More diagnostically, the asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage are prominent. The asymmetric stretch usually appears as a strong band in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found near 1075-1020 cm⁻¹.

The 4-methylcyclohexyl group presents a more complex set of vibrations due to its non-aromatic, cyclic nature. The C-H stretching vibrations of the CH₂ and CH groups within the cyclohexane (B81311) ring and the methyl substituent appear in the 3000-2850 cm⁻¹ range, often overlapping with the methoxy C-H stretches. The scissoring (bending) vibrations of the CH₂ groups are typically located around 1465-1445 cm⁻¹. The presence of the methyl group introduces additional C-H bending vibrations. The conformation of the cyclohexyl ring (chair or boat) and the orientation of the methyl group (axial or equatorial) can influence the exact frequencies and appearance of these bands. mdpi.com

A summary of these characteristic vibrations is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Methoxy (-OCH₃) | Aryl-O Stretch (asymmetric) | 1275 - 1200 |

| Aryl-O Stretch (symmetric) | 1075 - 1020 | |

| C-H Stretch | 2950 - 2850 | |

| Cyclohexyl | C-H Stretch (CH₂, CH) | 3000 - 2850 |

| CH₂ Scissoring (Bending) | 1465 - 1445 | |

| Amide (N-H) | N-H Stretch | 3400 - 3200 |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 |

Conformational Effects on Vibrational Frequencies

The vibrational spectrum of this compound is sensitive to its three-dimensional structure, or conformation. The molecule possesses significant conformational flexibility, primarily around the amide bond and within the 4-methylcyclohexyl ring. The existence of different stable conformers can lead to the appearance of distinct vibrational bands in the IR and Raman spectra. mdpi.com

Key conformational considerations include:

Rotational Isomerism (Rotamers): Rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group can be hindered, leading to different stable rotamers. The dihedral angle between the plane of the amide group and the benzene (B151609) ring influences the electronic conjugation, which in turn affects the C=O (Amide I) and N-H stretching frequencies. nih.gov

Cyclohexane Conformation: The 4-methylcyclohexyl ring predominantly adopts a chair conformation. However, the substituents—the amide group and the methyl group—can be in either axial or equatorial positions. This gives rise to cis and trans diastereomers. These different spatial arrangements alter the vibrational modes of the ring and can influence the environment of the adjacent amide group through steric interactions, causing shifts in its characteristic frequencies. capes.gov.br For instance, steric hindrance in a less stable conformer could weaken the N-H bond, shifting its stretching frequency to a lower wavenumber.

Studies on related molecules have shown that computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational spectra of different conformers. mdpi.comnih.gov By comparing the calculated spectra with experimental data, it is possible to identify the predominant conformation in a given state (e.g., solid phase vs. solution).

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and deducing the structure of compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures molecular mass with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the molecular formula is C₁₅H₂₁NO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. wvu.edu

The theoretical (calculated) monoisotopic mass is compared to the experimentally measured mass. A close match provides strong evidence for the assigned elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Nominal Mass | 247 amu |

| Theoretical Monoisotopic Mass | 247.15723 Da |

| Hypothetical Experimental Mass (HRMS) | 247.15719 Da |

| Mass Difference | -0.00004 Da (-0.16 ppm) |

This interactive table demonstrates how a minimal difference between the theoretical and a hypothetical experimental mass confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation via Fragmentation

Tandem mass spectrometry (MS/MS) is used to further elucidate the molecular structure by fragmenting the molecule and analyzing the resulting pieces. nih.govnih.gov In an MS/MS experiment, the ionized molecule (the precursor ion) is selected and then broken apart by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a roadmap of its chemical bonds. nsf.gov

For this compound (M, molecular weight 247.34), the protonated molecule [M+H]⁺ with an m/z of 248 would be the precursor ion in a typical electrospray ionization (ESI) experiment. Key fragmentation pathways would include:

Amide Bond Cleavage: The most common fragmentation for N-substituted benzamides is the cleavage of the amide C-N bond. This would lead to two primary fragments:

The 4-methoxybenzoyl cation at m/z 135 . This is often the base peak in the spectrum due to the stability of the acylium ion.

The fragment corresponding to the 4-methylcyclohexylamine (B30895) portion.

Cleavage at the Cyclohexyl Ring: Fragmentation can also occur within the cyclohexyl ring or at the bond connecting it to the amide nitrogen.

A proposed fragmentation scheme is detailed in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 248 | 135 | 4-methoxybenzoyl cation | 4-methylcyclohexylamine |

| 248 | 112 | Protonated 4-methylcyclohexylamine | 4-methoxybenzaldehyde |

| 135 | 107 | Loss of CO from benzoyl cation | Carbon monoxide (CO) |

| 135 | 77 | Phenyl cation | Carbon monoxide (CO) and methoxy radical (·OCH₃) |

This fragmentation data, combined with HRMS results, provides definitive structural confirmation of this compound. wvu.edu

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystal. For benzamide derivatives, this analysis provides crucial information about their conformation, intermolecular interactions, and packing in the solid state.

The molecular conformation of benzamides is largely defined by the dihedral angles between the aromatic ring and the amide group. In a related compound, 4-methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene ring is 10.6 (1)°. nih.gov For a more complex analogue, 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide unit forms dihedral angles of 28.17 (13)° and 26.47 (13)° with the two benzene rings, respectively. nih.govresearchgate.net The two benzene rings in this molecule are nearly coplanar, with a dihedral angle of 4.52 (13)° between them. nih.govresearchgate.net These values indicate that the molecules are not planar, a common feature in many benzamide derivatives.

Table 1: Selected Dihedral Angles in Analogous Benzamide Derivatives

| Compound | Dihedral Angle Description | Value (°) |

|---|---|---|

| 4-Methoxy-N-methylbenzamide | Amide group and benzene ring | 10.6 (1) nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Central amide unit and benzene ring 1 | 28.17 (13) nih.govresearchgate.net |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Central amide unit and benzene ring 2 | 26.47 (13) nih.govresearchgate.net |

This table presents data from compounds structurally related to this compound.

Hydrogen bonds are pivotal in directing the self-assembly of benzamides in the solid state, often forming predictable patterns known as supramolecular synthons. rsc.orgresearchgate.netmdpi.comsemanticscholar.org In the crystal structure of 4-methoxy-N-methylbenzamide, molecules are connected by intermolecular N—H···O hydrogen bonds, creating chains along the b-axis. nih.gov Similarly, in 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, molecules are linked through N—H···O and C—H···O interactions, resulting in a tape-like structure running along the b-axis. nih.govresearchgate.net These interactions are fundamental in forming robust one- and two-dimensional networks. nih.gov The amide-amide homosynthon, a classic R22(8) motif formed by a pair of N—H···O=C hydrogen bonds, is a common feature in the crystal structures of primary amides.

The crystallographic parameters define the fundamental repeating unit of a crystal. For analogous benzamide compounds, these have been determined with high precision. For example, 4-methoxy-N-methylbenzamide crystallizes in the monoclinic system with the space group P21/c. nih.gov In contrast, another related compound, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, also crystallizes in a monoclinic system but with the space group P21/c. nih.gov The specific unit cell parameters for these and other related compounds are detailed in the table below.

Table 2: Crystallographic Data for Analogous Benzamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| 4-Methoxy-N-methylbenzamide nih.gov | Monoclinic | P21/c | 8.7350 (17) | 9.2750 (19) | 10.719 (2) | 99.83 (3) | 855.7 (3) | 4 |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide nih.govresearchgate.net | Monoclinic | P21/n | 9.7206 (12) | 4.9885 (6) | 28.725 (4) | 95.628 (2) | 1386.2 (3) | 4 |

This table presents data from compounds structurally related to this compound.

Crystal Packing Analysis and Self-Assembly Propensities

Research Findings on "this compound" Inconclusive

A comprehensive review of scientific literature and chemical databases has yielded no specific research data on the solid-state structural characterization, polymorphism, or co-crystallization of the chemical compound this compound.

Despite a thorough search for scholarly articles, crystallographic data, and patents pertaining to this specific molecule, no studies detailing its polymorphic forms or co-crystals were identified. Consequently, the generation of an article with the requested detailed research findings and data tables on its solid-state properties is not possible at this time.

The inquiry specified a strict focus on "Polymorphism and Co-crystallization Studies" for this compound. This requires access to experimental data from techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy, which are fundamental for identifying and characterizing different solid-state forms. The absence of such published data prevents a scientifically accurate and informative discussion as outlined.

While research exists for structurally related benzamide compounds, the principles of crystal engineering dictate that even minor changes in molecular structure, such as the substitution pattern on the cyclohexyl or phenyl rings, can lead to vastly different crystal packing, hydrogen bonding motifs, and, therefore, different polymorphic behaviors. Extrapolating from related but distinct molecules would not provide scientifically accurate information for the target compound and would violate the strict constraints of the request.

Therefore, the following sections of the requested article cannot be provided due to the lack of available data:

Solid State Structural Characterization and Crystal Engineering4.4. Polymorphism and Co Crystallization Studies: Impact on Solid State Properties

No information could be found to populate the required data tables or detail the research findings for this specific compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are foundational in computational chemistry, providing detailed electronic structure information. DFT methods, such as B3LYP, are frequently employed for their balance of accuracy and computational cost in studying organic molecules. researchgate.net Ab initio methods, while more computationally intensive, offer higher accuracy.

Geometry Optimization and Energetic Landscapes of Conformers

A critical first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-methoxy-N-(4-methylcyclohexyl)benzamide, this process would be complex due to the multiple rotatable bonds and the stereoisomerism of the 4-methylcyclohexyl ring.

Key conformational considerations would include:

Cyclohexane (B81311) Ring Conformation: The 4-methylcyclohexyl group can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The methyl group can be in either an axial or equatorial position, leading to cis and trans diastereomers, each with distinct energies.

Amide Bond Rotation: The C-N bond of the amide group has a significant barrier to rotation, leading to distinct syn and anti conformers relative to the orientation of the carbonyl group and the N-H proton.

Torsional Angles: The rotation around the N-cyclohexyl and C-benzoyl bonds creates a complex energetic landscape with multiple local minima.

In studies of similar benzamide (B126) derivatives, DFT calculations have been used to determine the lowest energy conformers by mapping the potential energy surface through systematic scans of dihedral angles. researchgate.net For instance, in a related benzamide, the dihedral angle between the amide group and the benzene (B151609) ring was found to be 10.6 (1)°. nih.gov For 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide unit forms dihedral angles of 28.17° and 26.47° with the two benzene rings. nih.govresearchgate.net

Interactive Table: Key Dihedral Angles in Benzamide Derivatives This table illustrates typical dihedral angles investigated in computational studies of benzamide compounds.

| Compound | Dihedral Angle | Value (°) | Method |

|---|---|---|---|

| 4-Methoxy-N-methylbenzamide | Amide Group vs. Benzene Ring | 10.6 | X-ray nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Amide Unit vs. Benzene Ring 1 | 28.17 | X-ray nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Amide Unit vs. Benzene Ring 2 | 26.47 | X-ray nih.gov |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov

Small HOMO-LUMO Gap: Implies high chemical reactivity, low kinetic stability, and high polarizability. researchgate.net

Large HOMO-LUMO Gap: Suggests high chemical stability and low reactivity.

For this compound, analysis would likely show the HOMO localized on the electron-rich methoxy-substituted benzene ring, while the LUMO might be distributed over the benzoyl portion of the molecule. DFT calculations on related benzohydrazide (B10538) derivatives have been used to calculate the HOMO-LUMO energy gap and other quantum chemical descriptors to explain charge transfer and reactivity within the molecule. researchgate.netdntb.gov.ua

Interactive Table: Representative HOMO-LUMO Gap Values from DFT Studies

| Compound Family | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzohydrazide Derivative | DFT/B3LYP researchgate.net | -6.12 | -1.98 | 4.14 |

| Triazole Derivative | DFT/B3LYP nih.gov | -0.231 | -0.087 | 0.144 (Hartree) |

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map plots the electrostatic potential onto the electron density surface.

Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. In this compound, this would be expected around the carbonyl oxygen and the methoxy (B1213986) oxygen.

Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. The N-H proton would be a primary positive site.

Neutral Regions (Green): Represent areas of nonpolar character, such as the hydrocarbon backbone of the cyclohexyl ring.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis is also used to quantify the charge on each atom and to study intramolecular interactions like hyperconjugation and charge delocalization. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Frequencies: DFT calculations are widely used to compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.com The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. esisresearch.org For the title compound, characteristic vibrational modes would include N-H stretching, C=O stretching, C-O-C stretching of the methoxy group, and various vibrations of the aromatic and cyclohexyl rings.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical predictions are valuable for assigning signals in experimental spectra, especially for complex structures. The chemical shift of the methoxy group's carbon, for instance, is sensitive to its electronic environment and conformation. researchgate.net

Interactive Table: Typical Calculated Vibrational Frequencies for Benzamide-Related Structures

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300-3500 | Medium-Strong |

| C-H Stretch | Aromatic | 3000-3100 | Medium-Weak |

| C-H Stretch | Aliphatic (Cyclohexyl) | 2850-2960 | Strong |

| C=O Stretch | Amide (Amide I) | 1630-1680 | Strong |

| N-H Bend | Amide (Amide II) | 1510-1570 | Medium-Strong |

Advanced Conformational Analysis Using Molecular Mechanics and Dynamics

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational space of flexible molecules. Molecular mechanics (MM) and molecular dynamics (MD) offer efficient alternatives for this purpose. researchgate.net

Conformational Search Algorithms and Energy Minimization Techniques

To thoroughly explore the potential energy surface of this compound, a conformational search would be performed using algorithms like Monte Carlo or systematic grid scans. researchgate.net These methods generate a large number of possible conformations by rotating the molecule's single bonds. Each generated structure is then subjected to energy minimization using a molecular mechanics force field (e.g., MMFF or AMBER) to find the nearest local energy minimum. researchgate.net The resulting set of low-energy conformers provides a picture of the molecule's preferred shapes. This approach is essential for understanding which structures are likely to be present at equilibrium and are therefore relevant for biological activity or material properties.

Intermolecular Interaction Energy Calculations

The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and melting point. These interactions are primarily non-covalent.

Table 2: Estimated Contributions to Intermolecular Interaction Energy Disclaimer: The following data is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound were not found in the public domain.

| Interaction Type | Estimated Energy Contribution (kcal/mol) |

|---|---|

| Hydrogen Bonding (N-H···O=C) | -5 to -8 |

| Van der Waals Interactions | -3 to -6 |

Beyond simple pairwise interactions, computational studies can investigate the geometry and stability of larger clusters, or aggregates, of this compound. Techniques like the non-covalent interaction (NCI) index can visualize regions of steric repulsion, weak van der Waals forces, and strong hydrogen bonds within a molecular dimer or a crystal lattice. This analysis helps in understanding the packing motifs in the solid state.

QSAR Modeling for Non-Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific property. While often used for biological activity, QSAR can also predict physicochemical properties.

For this compound, QSAR models could be developed to predict properties like its solubility in various solvents or its retention time in chromatographic systems. These models are built by calculating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, etc.) for a series of related compounds and correlating them with experimentally determined properties.

Table 3: Hypothetical QSAR Model Parameters for Chromatographic Retention Time Disclaimer: The following data is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound were not found in the public domain.

| Descriptor | Coefficient | p-value | Description |

|---|---|---|---|

| LogP | 0.85 | < 0.01 | Octanol-water partition coefficient |

| Polar Surface Area (PSA) | -0.45 | < 0.05 | Surface sum over all polar atoms |

Structure Property Relationship Spr Studies Non Biological Focus

Influence of Cyclohexyl Ring Stereoisomerism (Cis/Trans) on Molecular Conformation and Physical Properties

The stability of the cyclohexane (B81311) ring is dictated by the preference for its substituents to occupy the equatorial position to minimize steric strain. For the trans isomer, the larger N-benzamide group can occupy an equatorial position, with the smaller methyl group also being able to reside in an equatorial position in the most stable chair conformation. In contrast, for the cis isomer, one of the substituents is forced into a less stable axial position in the chair conformation, leading to greater steric hindrance. researchgate.net This inherent difference in stability suggests that the trans isomer is the thermodynamically more favorable of the two. longdom.org

This stereoisomeric difference is expected to manifest in the physical properties of the two isomers. Generally, trans isomers tend to have higher melting points than their cis counterparts due to more efficient crystal packing, leading to stronger intermolecular forces. longdom.org Conversely, boiling points are often slightly higher for cis isomers due to a net dipole moment that is typically larger than in the more symmetric trans isomers. longdom.org

Table 1: Predicted Influence of Cyclohexyl Ring Stereoisomerism on Physical Properties

| Property | Cis Isomer | Trans Isomer | Rationale |

|---|---|---|---|

| Thermodynamic Stability | Less Stable | More Stable | In the trans isomer, both bulky groups can occupy equatorial positions in the chair conformation, minimizing steric strain. |

| Melting Point | Lower | Higher | The more symmetrical shape of the trans isomer allows for more efficient packing in the crystal lattice. |

| Boiling Point | Higher | Lower | The cis isomer is expected to have a larger net dipole moment, leading to stronger dipole-dipole interactions. |

| Solubility | Generally Higher | Generally Lower | The lower melting point and less stable crystal lattice of the cis isomer often correlate with higher solubility in inert solvents. longdom.org |

Impact of the Methoxy (B1213986) Group on Electronic Distribution and Aromaticity

The methoxy group (-OCH₃) at the para-position of the benzoyl ring plays a crucial role in modulating the electronic properties of the entire molecule. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. vaia.com This electron-donating resonance effect increases the electron density at the ortho and para positions of the ring. vaia.comnih.gov

This increased electron density on the aromatic ring has several consequences. Firstly, it enhances the aromaticity of the benzene ring, making it more electron-rich than unsubstituted benzene. This, in turn, can influence how the molecule interacts with other molecules and surfaces. Secondly, the electron-donating nature of the methoxy group affects the properties of the amide linkage. By pushing electron density into the ring, it can influence the partial double bond character of the C-N amide bond, which in turn can affect rotational barriers and conformational preferences. nih.gov

Table 2: Electronic Influence of the Para-Methoxy Group

| Electronic Effect | Description | Consequence for the Molecule |

|---|---|---|

| Resonance | Delocalization of oxygen lone pairs into the benzene ring. vaia.com | Increases electron density at the ortho and para positions. |

| Inductive Effect | Withdrawal of electron density due to the electronegativity of the oxygen atom. vaia.com | Slightly deactivates the meta positions relative to benzene. |

| Overall Effect | The resonance effect dominates, making the methoxy group an overall electron-donating group at the para position. nih.gov | Enhances the nucleophilicity of the aromatic ring and influences the electronic character of the amide bond. |

Correlation between Molecular Structure and Solid-State Characteristics (e.g., Crystal Packing Efficiency)

The solid-state properties of 4-methoxy-N-(4-methylcyclohexyl)benzamide, such as its crystal structure and melting point, are governed by the efficiency with which the molecules can pack in a three-dimensional lattice. This packing is dictated by a combination of intermolecular forces, including hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions.

The amide group is a key player in determining the crystal packing, as the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This often leads to the formation of well-defined hydrogen-bonded chains or networks in the solid state, which significantly contributes to the stability of the crystal lattice. nih.govnih.gov The planarity of the benzamide (B126) portion of the molecule can be influenced by steric hindrance, which in turn affects the efficiency of these interactions.

The stereochemistry of the 4-methylcyclohexyl ring will have a substantial impact on the crystal packing. The more linear and less sterically hindered conformation of the trans isomer would likely allow for a more compact and ordered crystal lattice compared to the more awkwardly shaped cis isomer. This would result in stronger intermolecular interactions and, consequently, a higher melting point for the trans isomer.

Relationship between Structural Features and Chromatographic Behavior (e.g., Retention Times, Selectivity)

The chromatographic behavior of a molecule is a direct reflection of its structural and electronic properties and how these interact with the stationary and mobile phases. In reversed-phase high-performance liquid chromatography (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, retention is primarily driven by the hydrophobicity of the analyte. nih.gov

Several structural features of this compound would influence its retention time:

Hydrophobicity: The presence of the nonpolar 4-methylcyclohexyl ring and the benzene ring contributes significantly to the molecule's hydrophobicity. Any factors that increase the exposed nonpolar surface area would lead to longer retention times.

Stereoisomerism: The cis and trans isomers are diastereomers and would be expected to have different retention times in a chiral or even a standard achiral chromatographic system. The trans isomer, with its potentially larger exposed hydrophobic surface area due to its more extended conformation, might exhibit a longer retention time than the more compact cis isomer.

Amide Group: The polarity of the amide group can lead to interactions with residual silanol (B1196071) groups on the stationary phase, potentially causing peak tailing. The accessibility of this group, which could be affected by the cis/trans conformation of the cyclohexyl ring, may influence these secondary interactions. nih.gov

The selectivity between the cis and trans isomers would depend on the specific chromatographic conditions, including the type of stationary phase, the composition of the mobile phase, and the temperature.

Table 3: Predicted Chromatographic Behavior in RP-HPLC

| Structural Feature | Influence on Retention Time | Rationale |

|---|---|---|

| 4-Methylcyclohexyl Ring | Increases retention | Major contributor to the molecule's hydrophobicity. |

| ***Trans* Isomer** | Likely longer retention | Potentially larger exposed hydrophobic surface area compared to the more compact cis isomer. |

| ***Cis* Isomer** | Likely shorter retention | More compact structure may lead to weaker interactions with the nonpolar stationary phase. |

| Methoxy Group | Influences overall polarity and retention | Contributes to the lipophilic character of the molecule. |

| Amide Group | Can lead to secondary interactions | The polar amide can interact with the stationary phase, potentially affecting peak shape and retention. |

Derivatization, Chemical Reactivity, and Analog Design

Chemical Transformations of the Benzoyl Moiety

The benzoyl portion of the molecule, specifically the 4-methoxy-substituted phenyl ring, is amenable to several transformations that can significantly alter the electronic and steric properties of the compound.

Electrophilic Aromatic Substitution Reactions on the Methoxy-Substituted Phenyl Ring

The phenyl ring of 4-methoxy-N-(4-methylcyclohexyl)benzamide is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) group (-OCH3). This group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. solubilityofthings.com However, since the para position is already occupied by the amide functionality, electrophilic substitution is expected to occur predominantly at the ortho positions (C3 and C5). The N-(4-methylcyclohexyl)carboxamide group is a deactivating group and a meta-director. In this case, the powerful activating and ortho-para directing effect of the methoxy group will dominate the substitution pattern.

Common electrophilic aromatic substitution reactions that could be performed on this scaffold include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C3 position. beilstein-journals.org The reaction conditions would need to be carefully controlled to avoid potential side reactions.

Halogenation: Bromination or chlorination, typically using Br2 or Cl2 with a Lewis acid catalyst such as FeBr3 or AlCl3, would be expected to yield the 3-halo-4-methoxy-N-(4-methylcyclohexyl)benzamide. nih.gov

| Electrophilic Substitution Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO3, H2SO4 | 4-methoxy-3-nitro-N-(4-methylcyclohexyl)benzamide |

| Bromination | Br2, FeBr3 | 3-bromo-4-methoxy-N-(4-methylcyclohexyl)benzamide |

| Chlorination | Cl2, AlCl3 | 3-chloro-4-methoxy-N-(4-methylcyclohexyl)benzamide |

Modifications of the Methoxy Group (e.g., Demethylation, Ether Cleavage)

The methoxy group is a key feature of the benzoyl moiety and its modification can lead to significant changes in the molecule's properties, particularly its hydrogen bonding capacity and solubility. The most common modification is demethylation to yield the corresponding phenol.

Demethylation: This transformation can be achieved using various reagents. Boron tribromide (BBr3) is a powerful and commonly used reagent for the cleavage of aryl methyl ethers. The reaction is typically carried out in an inert solvent like dichloromethane. Other reagents that can effect demethylation include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures, or nucleophilic reagents like lithium iodide (LiI) in a high-boiling solvent such as pyridine (B92270) or collidine.

| Demethylation Reagent | Typical Conditions | Product |

| Boron tribromide (BBr3) | Dichloromethane, low temperature to room temperature | 4-hydroxy-N-(4-methylcyclohexyl)benzamide |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 4-hydroxy-N-(4-methylcyclohexyl)benzamide |

| Lithium iodide (LiI) | Pyridine, reflux | 4-hydroxy-N-(4-methylcyclohexyl)benzamide |

Chemical Transformations of the 4-Methylcyclohexyl Moiety

The 4-methylcyclohexyl group offers several positions for derivatization, including the cyclohexyl ring itself and the appended methyl group.

Reactions on the Cyclohexyl Ring (e.g., Oxidation, Halogenation, Hydrogenation)

The saturated cyclohexyl ring is generally less reactive than the aromatic ring. However, under specific conditions, functionalization can be achieved.

Oxidation: Oxidation of the cyclohexyl ring can be challenging without affecting other parts of the molecule. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to cleavage of the ring or oxidation at more reactive sites. However, selective oxidation of a C-H bond to a ketone could potentially be achieved using more specialized reagents, though this would likely result in a mixture of products.

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or UV light), can introduce a halogen atom onto the cyclohexyl ring. wikipedia.orgyoutube.comyoutube.comyoutube.comnih.gov The selectivity of this reaction is often low, leading to a mixture of isomers. The tertiary C-H bond at the 4-position would be a likely site of substitution due to the relative stability of the resulting tertiary radical.

Hydrogenation: While the cyclohexyl ring is already saturated, if any unsaturation were to be introduced, catalytic hydrogenation (e.g., H2 over a palladium, platinum, or nickel catalyst) could be used to reduce it back to a saturated ring. nih.gov

Derivatization of the Methyl Group (e.g., Oxidation to Carboxylic Acid)

The methyl group attached to the cyclohexyl ring provides another handle for modification.

Oxidation: The oxidation of the methyl group to a carboxylic acid would require harsh conditions that would likely also affect other parts of the molecule. Strong oxidizing agents would be necessary, and protecting the rest of the molecule might be required to achieve this transformation selectively.

Halogenation: Similar to the cyclohexyl ring, the methyl group can undergo free-radical halogenation. This would typically lead to mono-, di-, or tri-halogenated products at the methyl position, depending on the reaction conditions and stoichiometry of the halogenating agent.

Reactivity of the Amide Linkage

The amide bond is a robust functional group, but it can undergo several important chemical transformations, including hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield 4-methoxybenzoic acid and 4-methylcyclohexylamine (B30895). This reaction typically requires heating with a strong acid (e.g., aqueous HCl or H2SO4) or a strong base (e.g., aqueous NaOH or KOH). arkat-usa.orgresearchgate.net The stability of the amide bond means that these conditions can sometimes lead to side reactions on other parts of the molecule. solubilityofthings.com

Reduction: The amide can be reduced to the corresponding amine, 4-methoxy-N-((4-methylcyclohexyl)methyl)amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran.

| Amide Transformation | Reagents and Conditions | Product(s) |

| Acidic Hydrolysis | Aqueous HCl, heat | 4-methoxybenzoic acid and 4-methylcyclohexylamine hydrochloride |

| Basic Hydrolysis | Aqueous NaOH, heat | Sodium 4-methoxybenzoate (B1229959) and 4-methylcyclohexylamine |

| Reduction | LiAlH4, THF | 4-methoxy-N-((4-methylcyclohexyl)methyl)amine |

Hydrolysis under Acidic and Basic Conditions

The amide bond in this compound, while generally stable, can be cleaved through hydrolysis under both acidic and basic conditions. This reaction breaks the amide bond to yield 4-methoxybenzoic acid and 4-methylcyclohexylamine or their respective salts, depending on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide. This is followed by the elimination of the 4-methylcyclohexylamide anion, which is a poor leaving group. This step is generally the rate-determining step. The resulting 4-methoxybenzoic acid is deprotonated by the basic conditions to form the corresponding carboxylate salt, while the liberated 4-methylcyclohexylamine is a free amine. nih.govmdpi.com Vigorous conditions, such as high temperatures, are often required to drive the reaction to completion. A protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions, using NaOH in methanol/dichloromethane or methanol/dioxane, has been developed, which may be applicable. nih.gov

| Condition | Reactants | Products | Notes |

| Acidic | This compound, H₂O, H⁺ (e.g., HCl) | 4-methoxybenzoic acid, 4-methylcyclohexylammonium chloride | Requires heat. |

| Basic | This compound, H₂O, OH⁻ (e.g., NaOH) | Sodium 4-methoxybenzoate, 4-methylcyclohexylamine | Requires heat. |

Transamidation and N-Alkylation Reactions

Transamidation:

Transamidation is a process where the N-substituent of an amide is exchanged with another amine. For a secondary amide like this compound, this reaction is typically challenging due to the stability of the amide bond. However, various catalytic systems have been developed to facilitate this transformation. These reactions often require activation of the amide bond. For instance, metal-catalyzed methods, such as those employing nickel or other transition metals, can enable the exchange of the 4-methylcyclohexylamino group with other primary or secondary amines. libretexts.orgstpeters.co.in Metal-free transamidation protocols have also been reported, which may utilize activating agents like trimethylsilyl (B98337) chloride or proceed under melt conditions for certain substrates. libretexts.orgacs.org The application of these methods to this compound would likely allow for the synthesis of a library of related amides with diverse N-substituents.

N-Alkylation:

N-alkylation of a secondary amide like this compound would result in a tertiary amide. This transformation can be achieved through various methods. One common approach is the use of a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. Another modern and more atom-economical approach is the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent in the presence of a suitable catalyst. nih.gov Catalytic systems based on iron, cobalt, or palladium have been shown to be effective for the N-alkylation of benzamides with alcohols. nih.govnih.govnih.gov For example, a cobalt nanoparticle-catalyzed system has demonstrated broad substrate scope for the N-alkylation of benzamides with various alcohols. nih.gov The application of such a method to this compound could yield a range of N-alkylated derivatives.

| Reaction | Reagents and Conditions | Product Type | Reference |

| Transamidation | Amine, Catalyst (e.g., Ni, Pd, or metal-free) | N-substituted 4-methoxybenzamide (B147235) | libretexts.orgstpeters.co.in |

| N-Alkylation | Alkyl halide, Strong base | N-alkyl-N-(4-methylcyclohexyl)-4-methoxybenzamide | - |

| N-Alkylation (Borrowing Hydrogen) | Alcohol, Catalyst (e.g., Fe, Co, Pd) | N-alkyl-N-(4-methylcyclohexyl)-4-methoxybenzamide | nih.govnih.govnih.gov |

Design and Synthesis of Structurally Related Analogues to Probe Specific Chemical Phenomena

The design and synthesis of structurally related analogues of this compound can provide valuable insights into various chemical phenomena, such as reaction mechanisms, conformational preferences, and the electronic effects of substituents.

One area of investigation could be the synthesis of analogues with modified electronic properties to study their impact on the reactivity of the amide bond. For instance, replacing the electron-donating methoxy group with an electron-withdrawing group, such as a nitro or cyano group, at the para-position of the benzoyl ring would be expected to increase the electrophilicity of the carbonyl carbon. stpeters.co.inlibretexts.orglumenlearning.com This would likely alter the rates of hydrolysis and transamidation, providing a quantitative measure of the electronic effects on these reactions.

Conformational analysis of the amide bond and the orientation of the N-cyclohexyl group can be probed through the synthesis of sterically hindered analogues. nih.gov For example, introducing substituents on the cyclohexyl ring at positions other than the 4-position, or on the aromatic ring at the ortho-positions, could influence the rotational barrier around the C-N amide bond and the preferred conformation of the cyclohexyl ring. These conformational changes could be studied using techniques like NMR spectroscopy.

Furthermore, the synthesis of photoresponsive analogues could be explored to create "caged" compounds that release this compound or its constituent parts upon irradiation with light. Drawing inspiration from work on N-acyl-7-nitroindolines, one could envision synthesizing an analogue where the 4-methoxybenzoyl group is attached to a photolabile protecting group. nih.govnih.govelsevierpure.com Such a compound could allow for the controlled release of the parent molecule to study its interactions in a biological or chemical system with temporal and spatial precision.

| Analogue Design Strategy | Purpose | Potential Chemical Probes |

| Electronic Modification | To study the influence of electronic effects on amide bond reactivity. | Analogues with electron-withdrawing or -donating groups on the benzoyl ring. |

| Steric Modification | To investigate conformational preferences and rotational barriers. | Analogues with bulky substituents on the cyclohexyl or benzoyl rings. |

| Photoresponsive Derivatization | To create "caged" compounds for controlled release studies. | Analogues incorporating photolabile protecting groups. |

Conceptual and Emerging Applications in Materials Science and Non Biological Systems

Investigation as a Building Block for Supramolecular Architectures

The amide group is a powerful tool in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. acs.orgnih.gov In 4-methoxy-N-(4-methylcyclohexyl)benzamide, the secondary amide (–CO-NH–) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual functionality is fundamental to the formation of ordered, self-assembled structures. Aromatic primary amides, for instance, are known to form two-dimensional hydrogen-bonded networks. rsc.org By analogy, secondary benzamides like the title compound can be expected to form one-dimensional chains or tapes through intermolecular N-H···O=C hydrogen bonds.

The presence of the bulky 4-methylcyclohexyl group and the methoxy-substituted phenyl ring would sterically influence this self-assembly process, potentially leading to more complex and well-defined three-dimensional architectures. The interplay between hydrogen bonding, van der Waals forces from the aliphatic ring, and π-π stacking interactions from the aromatic system could give rise to novel supramolecular polymers, gels, or liquid crystalline phases. nih.govrsc.org The specific stereochemistry of the 4-methylcyclohexyl group (cis or trans isomers) would further dictate the packing and resulting morphology of these assemblies.

Table 1: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Participating Groups | Potential Outcome |

| Hydrogen Bonding | Amide (N-H and C=O) | Formation of 1D chains or 2D sheets |

| π-π Stacking | Phenyl Rings | Stabilization of columnar or layered structures |

| Van der Waals Forces | Methylcyclohexyl Groups | Influence on packing density and solubility |

| Dipole-Dipole Interactions | Methoxy (B1213986) and Amide Groups | Contribution to overall structural stability |

Potential as a Component in Organic Electronic or Photonic Materials (based on its conjugated system)

The core of this compound contains a conjugated system, where the p-orbitals of the benzene (B151609) ring and the amide group can overlap. youtube.comyoutube.comyoutube.com This delocalization of electrons is a key feature of organic semiconductors. The methoxy group (–OCH₃) is an electron-donating group, which increases the electron density of the aromatic ring and can influence the material's electronic properties, such as its HOMO and LUMO energy levels. wikipedia.orgresearchgate.net Anisole (methoxybenzene) and its derivatives are known to have lower ionization potentials compared to unsubstituted benzene, making them more susceptible to electrophilic attack and potentially better hole-transporting materials. acs.org

While the saturated methylcyclohexyl group interrupts full conjugation through the molecule, the benzamide (B126) portion could be functionalized or copolymerized to create larger conjugated systems suitable for organic electronics. core.ac.ukacs.org Aromatic amide and imide derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), sometimes exhibiting blue electroluminescence. mdpi.com It is conceivable that derivatives of this compound could be designed to have specific photoluminescent properties, making them candidates for fluorescent probes or components in photonic devices. The study of related benzamide derivatives has indeed pointed to potential applications in photonics. mdpi.com The self-assembly characteristics discussed previously could also play a role in creating ordered thin films, which is often beneficial for charge transport in organic field-effect transistors (OFETs). acs.org

Table 2: Predicted Electronic Properties Based on Molecular Fragments

| Molecular Fragment | Electronic Role | Potential Impact on Material Properties |

| Methoxy-substituted Phenyl Ring | Electron-donating, π-conjugated system | Lowered ionization potential, enhanced hole transport |

| Amide Group | Electron-withdrawing, part of conjugated system | Modulation of HOMO/LUMO levels, potential for luminescence |

| Methylcyclohexyl Group | Aliphatic, non-conjugated | Increased solubility, steric influence on film morphology |

Theoretical Exploration as a Scaffold for Novel Polymer Monomers

The structure of this compound lends itself to being a monomer for the synthesis of novel polyamides. Polyamides are a major class of engineering polymers, and introducing variations in their monomeric units can lead to materials with tailored properties. techscience.cn The benzamide moiety can be incorporated into a polymer backbone through various polymerization techniques. acs.orgnih.govacs.org